molecular formula C7H10Cl2N2 B3037729 (2-Chloro-6-methylphenyl)hydrazine hydrochloride CAS No. 56737-80-5

(2-Chloro-6-methylphenyl)hydrazine hydrochloride

Cat. No.: B3037729
CAS No.: 56737-80-5
M. Wt: 193.07 g/mol
InChI Key: NKOMRBQXOMJFAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Chloro-6-methylphenyl)hydrazine hydrochloride” consists of a benzene ring with a chlorine atom and a methyl group attached at the 2nd and 6th positions, respectively. This is connected to a hydrazine group, which is further connected to a hydrochloride.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results.

Scientific Research Applications

Environmental Monitoring

(2-Chloro-6-methylphenyl)hydrazine hydrochloride has been utilized in environmental monitoring, particularly for the detection of water pollutants. A study by Tahernejad-Javazmi et al. (2018) used a derivative of this compound in a carbon paste matrix as an electro-catalyst mediator for measuring hydrazine and 4-chlorophenol in water, indicating its potential use in pollution control and water quality assessment Tahernejad-Javazmi et al., 2018.

Synthesis of Novel Compounds

This chemical is involved in the synthesis of novel compounds with potential applications in various fields. For example, Sayed and Ali (2007) reported the use of this compound in the synthesis of compounds for antiviral evaluations Sayed & Ali, 2007.

Development of Medicinal Compounds

The compound has also been used in the synthesis of medicinal compounds. Ali et al. (2007) synthesized a series of pyrazoline derivatives using this chemical, which were tested for their anti-tubercular activity against Mycobacterium tuberculosis Ali, Shaharyar & Siddiqui, 2007.

Live-Cell Imaging

Goswami et al. (2013) developed a probe based on 2-(2'-hydroxyphenyl) benzothiazole for the ratiometric detection of hydrazine in live cells. The probe, designed using a derivative of this compound, enabled the detection of hydrazine in live-cell imaging Goswami et al., 2013.

Safety and Hazards

“(2-Chloro-6-methylphenyl)hydrazine hydrochloride” is associated with certain hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

(2-chloro-6-methylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-3-2-4-6(8)7(5)10-9;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMRBQXOMJFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56737-80-5
Record name Hydrazine, (2-chloro-6-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56737-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-chloro-6-methylphenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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